molecular formula C10H10ClFO2 B2489387 Ethyl 2-chloro-2-(4-fluorophenyl)acetate CAS No. 7550-04-1

Ethyl 2-chloro-2-(4-fluorophenyl)acetate

Cat. No. B2489387
CAS RN: 7550-04-1
M. Wt: 216.64
InChI Key: LQIRIDDDKVDRFD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(4-fluorophenyl)acetate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is also known as ethyl 2-chloro-2-(p-fluorophenyl)acetate or ethyl 2-chloro-2-(4-fluorophenyl)ethanoate. This compound is often used in the synthesis of various organic compounds due to its unique properties.

Scientific Research Applications

  • Synthesis and Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from a compound similar to Ethyl 2-chloro-2-(4-fluorophenyl)acetate, was characterized by various techniques including FT-IR, thermogravimetric analysis, and X-ray diffraction, demonstrating its potential in material science and molecular characterization (Sapnakumari et al., 2014).

  • Corrosion Inhibition : A study on the corrosion inhibition behavior of chalcone derivatives, which includes a compound structurally similar to this compound, showed high inhibition activities for mild steel in hydrochloric acid. This application is significant in materials engineering and corrosion science (Lgaz et al., 2017).

  • Biological Evaluation and Molecular Docking : The synthesis of a derivative of this compound demonstrated potent cytotoxic activity against various cancer cell lines. This derivative also showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate in cancer therapy research (Riadi et al., 2021).

  • Structural Analysis of Derivatives : A detailed structural analysis of adamantane derivatives, related to this compound, provided insights into the effects of fluorine substitution on molecular structure. This research is important for understanding the molecular interactions and properties of such compounds (Al-Wahaibi et al., 2018).

  • Enzyme-Catalyzed Asymmetric Reduction : Research on the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate, a compound with a similar structure, in an organic solvent-water diphasic system, highlights its application in biocatalysis and organic synthesis (Shimizu et al., 1990).

  • Green Chemistry in Pharmaceutical Education : An experiment involving the green synthesis of Ethyl (4-phenylphenyl)acetate, structurally related to this compound, aimed to educate students about sustainable practices in pharmaceutical chemistry (Costa et al., 2012).

properties

IUPAC Name

ethyl 2-chloro-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIRIDDDKVDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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